2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Overview
Description
2-cyano-3-(1H-indol-3-yl)prop-2-enamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant target for chemical research.
Mechanism of Action
Target of Action
The compound 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, also known as ICMD-01, is a hybrid compound derived from the structures of clinically relevant drugs indomethacin and paracetamol . It has been designed to target macrophages , which play a crucial role in inflammation and immune response.
Mode of Action
ICMD-01 interacts with its targets, the macrophages, and inhibits the production of nitrite and cytokines (IL-1β and TNFα) in noncytotoxic concentrations . This interaction results in a significant anti-inflammatory effect.
Biochemical Pathways
It is known that the compound inhibits the production of nitrite and cytokines, which are key players in the inflammatory response . This suggests that ICMD-01 may affect the pathways related to inflammation and immune response.
Pharmacokinetics
Its chemical properties such as density (1377g/cm3), boiling point (5545ºC at 760 mmHg), and molecular weight (21121900) have been reported .
Result of Action
The primary result of ICMD-01’s action is its anti-inflammatory effect. In vitro assays performed in J774 macrophages showed significant inhibitions of the production of nitrite and cytokines . In vivo tests also demonstrated its anti-inflammatory effect, reducing edema in CFA-induced paw edema tests .
Action Environment
Like other indole derivatives, it is likely that factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 2-cyano-3-(1H-indol-3-yl)prop-2-enamide typically involves the reaction of indole-3-carboxaldehyde with cyanoacetamide in the presence of a base. This reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine .
Chemical Reactions Analysis
2-cyano-3-(1H-indol-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive molecules
Comparison with Similar Compounds
2-cyano-3-(1H-indol-3-yl)prop-2-enamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
What sets this compound apart is its unique cyano and amide functional groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUQIIPXVMEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289353 | |
Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-85-8 | |
Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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